molecular formula C18H15BrF2N4O B605602 AS-1669058 free base CAS No. 1395553-31-7

AS-1669058 free base

Cat. No.: B605602
CAS No.: 1395553-31-7
M. Wt: 421.25
InChI Key: CCHGKGFZEORIJY-UHFFFAOYSA-N
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Description

AS-1669058 free base is a G-protein-coupled receptor 119 (GPR119) agonist used to as new drug to treat type 2 diabetes.

Scientific Research Applications

  • Microarray Data Management and Analysis :

    • The paper titled "BASE - 2nd generation software for microarray data management and analysis" by Vallon-Christersson et al. (2009) discusses BASE, a local microarray data repository and analysis application. This tool could be useful in managing and analyzing data from experiments involving compounds like AS-1669058 free base (Vallon-Christersson et al., 2009).
  • Free-Energy Calculations in Molecular Dynamics :

    • Hansen and van Gunsteren's (2014) review on "Practical Aspects of Free-Energy Calculations" could provide insights into the computational aspects of studying molecular interactions, which may include compounds such as this compound (Hansen & van Gunsteren, 2014).
  • Translational Research in Healthcare Sciences :

    • The article "Translational research and nursing science" by Grady (2010) emphasizes the importance of applying basic scientific findings, like those potentially involving this compound, to clinical practice (Grady, 2010).
  • Nanofluids in Heat Transfer :

    • Research on "Heat transfer characteristics of nanofluids: a review" by Wang and Mujumdar (2007) discusses how nanofluids impact heat transfer, which might be relevant when considering the physical properties of compounds like this compound (Wang & Mujumdar, 2007).
  • Genome Editing Technologies :

    • The paper "Improving the DNA specificity and applicability of base editing through protein engineering and protein delivery" by Rees et al. (2017) discusses advancements in genome editing, a field that could intersect with the study of various compounds including this compound (Rees et al., 2017).
  • Electrochemical Sensing and Biosensing :

    • "Electrochemical sensing and biosensing platform based on chemically reduced graphene oxide" by Zhou, Zhai, and Dong (2009) explores novel electrode systems for sensing, which might be applicable in research involving this compound (Zhou, Zhai, & Dong, 2009).
  • Data Licensing in Biomedical Resources :

    • The study "An analysis and metric of reusable data licensing practices for biomedical resources" by Carbon et al. (2019) focuses on the legal aspects of data reuse, which could be relevant in the context of research data involving this compound (Carbon et al., 2019).
  • Solar Radiation Data for Renewable Energy Research :

    • "The National Solar Radiation Data Base (NSRDB)" by Sengupta et al. (2017) describes a dataset useful in renewable energy research, which might intersect with research on compounds like this compound (Sengupta et al., 2017).
  • Freebase Database for Structuring Knowledge :

    • The paper "Freebase: a collaboratively created graph database for structuring human knowledge" by Bollacker et al. (2008) discusses a database for structuring general human knowledge, which could include information on compounds like this compound (Bollacker et al., 2008).

Properties

1395553-31-7

Molecular Formula

C18H15BrF2N4O

Molecular Weight

421.25

IUPAC Name

2-(4-bromo-2,5-difluorophenyl)-6-methyl-N-[2-(1-oxidopyridin-1-ium-3-yl)ethyl]pyrimidin-4-amine

InChI

InChI=1S/C18H15BrF2N4O/c1-11-7-17(22-5-4-12-3-2-6-25(26)10-12)24-18(23-11)13-8-16(21)14(19)9-15(13)20/h2-3,6-10H,4-5H2,1H3,(H,22,23,24)

InChI Key

CCHGKGFZEORIJY-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)C2=CC(=C(C=C2F)Br)F)NCCC3=C[N+](=CC=C3)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AS-1669058 free base

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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